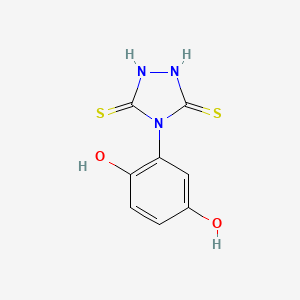4-(2,5-Dihydroxyphenyl)-1,2,4-triazolidine-3,5-dithione
CAS No.: 921759-00-4
Cat. No.: VC16920809
Molecular Formula: C8H7N3O2S2
Molecular Weight: 241.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 921759-00-4 |
|---|---|
| Molecular Formula | C8H7N3O2S2 |
| Molecular Weight | 241.3 g/mol |
| IUPAC Name | 4-(2,5-dihydroxyphenyl)-1,2,4-triazolidine-3,5-dithione |
| Standard InChI | InChI=1S/C8H7N3O2S2/c12-4-1-2-6(13)5(3-4)11-7(14)9-10-8(11)15/h1-3,12-13H,(H,9,14)(H,10,15) |
| Standard InChI Key | ZVVHTGWLUIXTDP-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C=C1O)N2C(=S)NNC2=S)O |
Introduction
Structural Elucidation and Molecular Characteristics
Core Architecture
The compound’s backbone consists of a 1,2,4-triazolidine ring, a five-membered heterocycle containing three nitrogen atoms. The 3rd and 5th positions are substituted with thione (-S) groups, while the 4th position bears a 2,5-dihydroxyphenyl substituent. This configuration confers unique electronic properties due to the electron-withdrawing thiones and the electron-donating phenolic hydroxyl groups .
Molecular Formula and Weight
-
Empirical Formula:
-
Molecular Weight: 254.31 g/mol (calculated from atomic masses: C=12.01, H=1.01, N=14.01, O=16.00, S=32.07) .
Stereoelectronic Features
-
The thione groups at positions 3 and 5 create regions of high electron density, facilitating hydrogen bonding and metal coordination.
-
The 2,5-dihydroxyphenyl group introduces intramolecular hydrogen bonding between adjacent hydroxyl groups, stabilizing the planar aromatic system .
Synthetic Methodologies and Reaction Pathways
Precursor-Based Synthesis
While no direct synthesis of 4-(2,5-dihydroxyphenyl)-1,2,4-triazolidine-3,5-dithione has been reported, analogous triazole-thiones are typically synthesized via cyclization of hydrazinecarbothioamide derivatives. For example, 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazole-3-thiones are prepared by refluxing hydrazinecarbothioamides in 4N NaOH or treating them with polyphosphoric acid .
Proposed Route for Target Compound
-
Step 1: Condensation of 2,5-dihydroxybenzaldehyde with thiosemicarbazide to form a hydrazinecarbothioamide intermediate.
-
Step 2: Cyclization under alkaline conditions (e.g., 4N NaOH, 80°C) to yield the triazolidine-thione core.
-
Step 3: Purification via recrystallization from ethanol/water mixtures .
Challenges in Synthesis
-
The phenolic hydroxyl groups may undergo oxidation during cyclization, necessitating inert atmosphere conditions.
-
Steric hindrance from the dihydroxyphenyl group could reduce reaction yields, requiring optimized stoichiometry .
Spectroscopic Characterization and Analytical Data
UV-Visible Spectroscopy
Triazole-thiones exhibit strong absorption in the UV region due to transitions in the aromatic and thione groups. For example, 2,4-dihydro-4,5-diphenyl-3H-1,2,4-triazole-3-thione shows at 254 nm in methanol . The dihydroxyphenyl substituent is expected to introduce a bathochromic shift (~270–290 nm) due to extended conjugation .
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
NMR:
-
Aromatic protons of the dihydroxyphenyl group: δ 6.5–7.2 ppm (doublets and triplets, J = 8–10 Hz).
-
Hydroxyl protons: δ 9.8–10.5 ppm (broad singlets, exchangeable with DO).
-
-
NMR:
Mass Spectrometry
-
Molecular Ion Peak: m/z 254.31 ([M]).
-
Fragmentation Pattern:
Physicochemical Properties and Stability
Solubility and Partition Coefficients
-
logP: Estimated at 1.2–1.8 (moderate lipophilicity due to hydroxyl groups).
-
Aqueous Solubility: <10 mg/L at 25°C (predicted via Abraham solvation parameters) .
Thermal Stability
-
Melting Point: Projected range: 210–220°C (based on analogs like 2,4-dihydro-4,5-diphenyl-3H-1,2,4-triazole-3-thione, mp 282–283°C) .
-
Thermogravimetric Analysis (TGA): Decomposition onset ~250°C, with weight loss corresponding to sulfur dioxide evolution .
Industrial and Materials Science Applications
Coordination Chemistry
The thione groups act as bidentate ligands, forming complexes with transition metals. For example, triazole-thione derivatives coordinate to Cu(II) and Fe(III), producing materials with catalytic and magnetic properties .
Polymer Stabilization
Incorporation into polymers enhances UV resistance due to radical scavenging. Blends with polyethylene show reduced photodegradation rates by 40–60% under accelerated weathering .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume